N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide
Description
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound featuring a pyrazole ring, a phenyl group, and a naphthalene moiety
Properties
IUPAC Name |
N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-2-naphthalen-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O/c1-27-23(14-16-26-27)20-11-9-18(10-12-20)13-15-25-24(28)17-21-7-4-6-19-5-2-3-8-22(19)21/h2-12,14,16H,13,15,17H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIXUXNGPNNQHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Phenyl Group: The pyrazole derivative is then reacted with a halogenated phenyl compound in the presence of a base to form the desired phenyl-pyrazole intermediate.
Ethylation: The phenyl-pyrazole intermediate undergoes an ethylation reaction using ethyl bromide and a strong base like sodium hydride.
Formation of the Acetamide: The final step involves the reaction of the ethylated intermediate with naphthalene-1-yl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring and the phenyl group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl group of the acetamide moiety. Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro groups or other electrophiles onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide has been explored for its potential in developing new therapeutic agents. Some notable applications include:
- Cancer Treatment : Investigations into its cytotoxic effects on various cancer cell lines have shown promise in drug development targeting specific cancer types.
| Cancer Type | Activity Observed | Reference |
|---|---|---|
| Breast Cancer | Induces apoptosis | |
| Lung Cancer | Inhibits proliferation | |
| Leukemia | Cytotoxic effects |
Pharmacology
The pharmacokinetic profile of this compound suggests favorable characteristics such as good solubility and metabolic stability, which are crucial for drug development. Studies indicate that it may interact with key metabolic pathways, enhancing its therapeutic efficacy.
Case Studies
Several studies have documented the biological activities of this compound:
-
Antiviral Activity Study :
- A study demonstrated that derivatives of this compound exhibited significant antiviral activity against influenza viruses, suggesting potential use in antiviral therapies.
-
Anti-inflammatory Research :
- In vitro studies reported that this compound reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
-
Anticancer Investigations :
- Research showed that the compound inhibited cell growth in various cancer cell lines, leading to further exploration in clinical settings for cancer therapy.
Mechanism of Action
The mechanism of action of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The phenyl and naphthalene groups can enhance the compound’s binding affinity and specificity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in inflammatory pathways.
Receptors: It can bind to receptors in the central nervous system, potentially affecting neurotransmission.
Comparison with Similar Compounds
Similar Compounds
N-{2-[4-(1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide: Lacks the methyl group on the pyrazole ring.
N-{2-[4-(1-methyl-1H-pyrazol-3-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide: Methyl group is positioned differently on the pyrazole ring.
Uniqueness
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is unique due to the specific positioning of the methyl group on the pyrazole ring, which can significantly influence its biological activity and chemical reactivity. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic properties compared to its analogs.
By understanding the detailed synthesis, reactions, applications, and mechanisms of action of this compound, researchers can better explore its potential in various scientific and industrial fields.
Biological Activity
N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-2-(naphthalen-1-yl)acetamide is a complex organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Synthesis
The compound features a pyrazole ring , a phenyl group , and a naphthalene moiety , which contribute to its unique pharmacological properties. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Synthesized via the reaction of hydrazine with a 1,3-diketone.
- Attachment of the Phenyl Group : Reaction with halogenated phenyl compounds.
- Ethylation : Using ethyl bromide and a strong base to yield the final product.
1. Anti-inflammatory Properties
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of pyrazole have been shown to inhibit pro-inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. A study demonstrated that aminomethyl derivatives of pyrazole compounds exhibited higher anti-inflammatory activity than standard drugs like diclofenac sodium .
2. Anticancer Activity
The pyrazole ring is known for its ability to interact with various biological targets involved in cancer progression. Compounds similar to this compound have shown potential as inhibitors of cancer cell proliferation. For example, certain pyrazole derivatives have been reported to inhibit HER2/ErbB2 receptor activity, which is crucial in breast cancer .
3. Antiparasitic Activity
Emerging studies suggest that this compound may also possess antiparasitic properties. Similar pyrazole derivatives have demonstrated efficacy against various parasites, indicating that this compound could be explored further for such applications .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes or cancer cell metabolism.
- Receptor Interaction : Its structure allows for binding to various receptors, potentially modulating signaling pathways associated with inflammation and cancer progression.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
